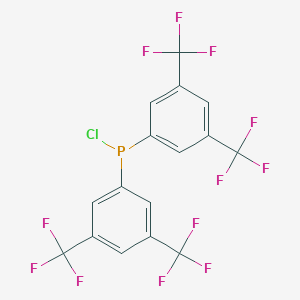

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

Beschreibung

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine (CAS: 142421-57-6) is an organophosphorus compound with the molecular formula C₁₆H₆ClF₁₂P and a molecular weight of 492.63 g/mol . It is a moisture-sensitive, colorless liquid at room temperature (m.p. 25–29°C) and reacts violently with water, releasing hazardous gases . The compound features two 3,5-di(trifluoromethyl)phenyl groups attached to a central phosphorus atom, with one chlorine substituent. The trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, rendering the phosphorus center highly electrophilic. This electronic profile makes it a valuable precursor for synthesizing chiral phosphine ligands, particularly in asymmetric catalysis, such as rhodium-catalyzed hydrogenations and palladium-mediated allylic alkylations .

Eigenschaften

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZQEHBNAJGDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6ClF12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408374 | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142421-57-6 | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

-

Preparation of 3,5-di(trifluoromethyl)phenyl lithium :

The aryl lithium reagent is synthesized by treating 1-bromo-3,5-bis(trifluoromethyl)benzene with lithium metal in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). This step generates a highly reactive nucleophile capable of attacking PCl₃. -

Reaction with PCl₃ :

Two equivalents of the aryl lithium reagent react with PCl₃ in a stoichiometric ratio, displacing two chlorine atoms and forming the diarylchlorophosphine. The reaction is typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis:where .

Optimization and Yields

-

Temperature Control : Maintaining temperatures below -40°C during the reaction minimizes side products such as triarylphosphines.

-

Solvent Selection : Ether-based solvents like THF or diethyl ether enhance reagent solubility and reaction homogeneity.

-

Stoichiometry : A slight excess of PCl₃ (1.1 equivalents) ensures complete consumption of the aryl lithium reagent, improving yields to 70–85%.

This method is favored for its simplicity and scalability, though it requires stringent anhydrous conditions.

Synthesis via Phosphine Oxide Intermediate

An alternative route involves the reduction of bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide to the corresponding phosphine, followed by chlorination to yield the target compound.

Step 1: Synthesis of Phosphine Oxide

The phosphine oxide is prepared via the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 1-bromo-3,5-bis(trifluoromethyl)benzene in the presence of a base. The reaction proceeds via nucleophilic displacement, forming the phosphine oxide after hydrolysis:

Step 2: Reduction and Chlorination

-

Reduction with DIBAL-H :

Diisobutylaluminum hydride (DIBAL-H) reduces the phosphine oxide to the secondary phosphine in toluene at 25°C:Yields for this step range from 72% to 92%, depending on the substituents.

-

Chlorination with HCl :

The secondary phosphine is treated with hydrogen chloride (HCl) in dichloromethane, resulting in the substitution of the hydrogen atom with chlorine:This step achieves near-quantitative conversion under mild conditions.

Advantages and Limitations

-

Advantages : Avoids the use of sensitive aryl lithium reagents.

-

Limitations : Requires additional purification steps to isolate the phosphine oxide and phosphine intermediates.

Comparative Analysis of Synthetic Methods

| Parameter | Organometallic Route | Phosphine Oxide Route |

|---|---|---|

| Reagents | PCl₃, aryl lithium | Diethyl phosphite, DIBAL-H, HCl |

| Reaction Steps | 1 | 3 |

| Yield | 70–85% | 60–75% |

| Complexity | Low | Moderate |

| Scalability | High | Moderate |

The organometallic route is preferred for industrial-scale synthesis due to fewer steps and higher yields. In contrast, the phosphine oxide pathway is advantageous for laboratories lacking expertise in handling pyrophoric reagents like aryl lithium.

Alternative Approaches and Emerging Strategies

Recent studies explore electrochemical methods to synthesize chlorophosphines directly from aryl halides and white phosphorus (P₄). While promising, these methods remain experimental and require further optimization .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

This compound demonstrates exceptional performance in palladium-catalyzed cross-coupling reactions due to its ability to stabilize metal centers while promoting oxidative addition and reductive elimination steps .

Mechanistic Insight :

The ligand’s trifluoromethyl groups lower electron density at palladium, favoring oxidative addition of aryl halides. Steric hindrance from the 3,5-substituted aryl groups prevents dimerization of catalytic intermediates .

Asymmetric Hydrogenation

When modified into chiral derivatives, this ligand enables enantioselective hydrogenation of prochiral alkenes and ketones :

-

Substrate Scope :

Case Study :

In rhodium-catalyzed hydrogenation of methyl (Z)-α-acetamidocinnamate, ligand derivatives achieved 96% ee at 0.1 mol% catalyst loading. Reaction parameters:

Hydrovinylation Reactions

The ligand promotes asymmetric hydrovinylation of styrenes, forming chiral 3-aryl-1-pentenes with high regio-/enantiocontrol :

| Styrene Derivative | % Yield | % ee |

|---|---|---|

| 4-Fluorostyrene | 83 | 91 |

| 2-Naphthylstyrene | 78 | 89 |

| Vinylferrocene | 68 | 85 |

Key Feature : The bulky aryl groups enforce a chiral pocket around the nickel center, dictating π-face selectivity during ethylene insertion .

Comparison with Related Ligands

| Ligand | Electron Withdrawing Effect | Steric Bulk (Tolman Cone Angle) | Optimal Reaction |

|---|---|---|---|

| PPh₃ | Low | 145° | General cross-coupling |

| JohnPhos (Cy₂PAr) | Moderate | 162° | Buchwald-Hartwig amination |

| Bis(3,5-(CF₃)₂C₆H₃)ClP (This ligand) | High | 178° | Electron-deficient substrates |

Advantages :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₆H₆ClF₁₂P

- Molecular Weight : 458.18 g/mol

- Melting Point : 25-29 °C

- Solubility : Insoluble in water

The compound's structure features two 3,5-di(trifluoromethyl)phenyl groups attached to a phosphorus atom, which plays a critical role in its function as a ligand in catalytic reactions.

Catalysis

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is primarily used as a ligand in various catalytic reactions. Its applications include:

- Buchwald-Hartwig Cross-Coupling Reaction : Utilized for forming carbon-nitrogen bonds, crucial in synthesizing pharmaceuticals and agrochemicals.

- Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds from aryl halides and boronic acids.

- Stille Coupling : Involves the coupling of organotin compounds with aryl halides.

- Sonogashira Coupling : Enables the formation of alkynes from aryl halides and terminal alkynes.

- Negishi Coupling : Used for coupling aryl halides with organozinc reagents.

These reactions benefit from the compound's ability to stabilize transition metal complexes, enhancing reaction efficiency and selectivity .

Synthesis of Biologically Active Molecules

The compound is instrumental in synthesizing biologically active molecules, aiding drug discovery and development. Its role as a ligand allows for the creation of complex organic structures that can exhibit desired biological activities .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is used to synthesize chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation. This application is crucial for producing enantiomerically pure compounds necessary for effective drug formulations .

Material Science

The compound contributes to advancements in materials science by serving as a precursor for fine chemicals and specialty materials. Its unique electronic properties make it suitable for developing high-performance materials .

Target Interactions

This compound acts primarily as a ligand that coordinates with transition metals such as palladium and rhodium. The interaction promotes various organic transformations through:

- Coordination Chemistry : Forms stable complexes that facilitate catalytic cycles.

- Electron-Withdrawing Effects : The trifluoromethyl groups enhance the electrophilicity of the metal center, improving reaction rates.

Reactions Involved

The compound participates in several types of reactions:

- Oxidation : Can be oxidized to form phosphine oxides.

- Substitution Reactions : Engages in ligand exchange processes.

Wirkmechanismus

The mechanism of action of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine primarily involves its role as a ligand in catalytic reactions. The compound coordinates with transition metals to form metal-ligand complexes, which facilitate various chemical transformations. The presence of the 3,5-di(trifluoromethyl)phenyl groups enhances the electron-withdrawing properties of the ligand, thereby influencing the reactivity and selectivity of the catalytic process.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chlorophosphine Compounds

The following table and analysis compare Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine with structurally related chlorophosphines, focusing on substituent effects, physical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Differences

- Substituent Effects: The -CF₃ groups in the target compound create a highly electron-deficient phosphorus center, enhancing its reactivity toward nucleophiles (e.g., in ligand-forming reactions). In contrast, diethylamino or diisopropylamino substituents (e.g., Bis(diethylamino)chlorophosphine) donate electron density via nitrogen, making the phosphorus less electrophilic . Steric Bulk: The 3,5-di(trifluoromethyl)phenyl groups impose significant steric hindrance, comparable to tert-butyl or diisopropylamino groups. However, the rigidity of aryl substituents may influence ligand geometry differently than flexible alkyl groups .

Physical Properties

- State and Stability: The target compound is a liquid (m.p. 25–29°C), whereas analogues with bulky aryl or alkyl groups (e.g., tert-Butyl-dichlorophosphamine) are likely solids. Its moisture sensitivity necessitates strict handling under inert atmospheres, unlike amino-substituted chlorophosphines, which may be less reactive with water .

Biologische Aktivität

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine, is a phosphine compound with significant applications in organic synthesis and catalysis. Its unique structural characteristics impart notable biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₆H₆ClF₁₂P

- Molecular Weight : 492.63 g/mol

- CAS Number : 142421-57-6

- Purity : ≥98% .

Synthesis and Applications

This compound is primarily synthesized for use as a reactant in the production of chiral phosphine ligands for various catalytic processes. These include:

- Rhodium-catalyzed asymmetric hydrogenation

- Palladium-catalyzed stereoselective allylation reactions

- Enantioselective hydrogenations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. The presence of these groups enhances the biological activity due to their lipophilic nature and ability to form multipolar interactions with target proteins. For instance:

- A series of urea derivatives with trifluoromethyl substitutions demonstrated significant anticancer activity against various human cancer cell lines, outperforming traditional chemotherapeutics like Doxorubicin in some cases .

- In vivo studies have shown that related compounds can inhibit liver tumor growth by targeting specific signaling pathways, such as the STAT3 pathway .

Antibacterial Activity

The antibacterial properties of trifluoromethyl-containing compounds have also been investigated. Compounds derived from this compound have shown promising results against bacterial strains. For example:

- Minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating potent antibacterial effects against E. coli and Bacillus mycoides .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Proteins : The trifluoromethyl groups enhance binding affinity to target proteins through multipolar interactions.

- Signal Pathway Modulation : Compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Induction : Some derivatives induce ROS production leading to apoptosis in cancer cells .

Case Studies

Q & A

Basic: What are the recommended methods for synthesizing Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, and what parameters critically affect yield?

Methodological Answer:

The synthesis typically involves reacting bis(3,5-di(trifluoromethyl)phenyl)phosphine with chlorinating agents (e.g., Cl₂, SO₂Cl₂) under anhydrous, inert conditions. Critical parameters include:

- Stoichiometry: Excess chlorinating agent ensures complete conversion but risks side reactions.

- Temperature Control: Reactions are exothermic; maintaining 0–5°C prevents decomposition.

- Moisture Exclusion: Use Schlenk-line techniques or gloveboxes to avoid hydrolysis (R14).

- Solvent Choice: Anhydrous toluene or dichloromethane minimizes side products.

Post-synthesis, vacuum distillation or recrystallization (e.g., from hexane at low temperatures) isolates the product. Yield optimization requires monitoring via ³¹P NMR to track phosphine-to-chlorophosphine conversion.

Basic: What safety protocols are essential for handling this compound given its reactivity?

Methodological Answer:

Key protocols include:

- Inert Atmosphere: Use argon/nitrogen gloveboxes or Schlenk techniques to prevent moisture contact (reacts violently with water; R14).

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats (corrosive; R34).

- Storage: Seal in flame-dried glassware under inert gas, store at –20°C to slow degradation.

- Spill Management: Neutralize with dry sodium bicarbonate in inert conditions. Avoid aqueous cleanup.

Advanced: How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in transition-metal catalysis?

Methodological Answer:

The –CF₃ groups:

- Increase Electrophilicity: Enhance the phosphorus center’s Lewis acidity, improving ligand-to-metal electron donation.

- Stabilize Metal Complexes: Electron-deficient environments favor high oxidation states (e.g., Pd(II) or Rh(III)), critical in cross-coupling or hydrogenation reactions.

- Steric Effects: Bulky 3,5-CF₃ substituents create a rigid ligand geometry, influencing enantioselectivity in asymmetric catalysis.

Researchers should compare catalytic outcomes with less electron-deficient analogs (e.g., triphenylphosphine) via kinetic studies or DFT calculations to isolate electronic vs. steric contributions.

Advanced: How can discrepancies in catalytic efficiency reported across studies be systematically analyzed?

Methodological Answer:

Discrepancies often arise from:

- Ligand Purity: Hydrolysis products (e.g., phosphine oxides) reduce activity. Validate purity via ³¹P NMR (sharp singlet at δ ~100 ppm) and elemental analysis.

- Reaction Conditions: Trace moisture or oxygen degrades the ligand. Replicate studies under rigorously anhydrous conditions.

- Metal-Ligand Ratio: Titrate ligand amounts (e.g., 1–5 mol%) to identify optimal stoichiometry.

- Analytical Methods: Use internal standards (e.g., ¹H NMR with mesitylene) for yield quantification consistency.

Methodological: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ³¹P NMR: Primary tool for confirming chlorophosphine formation (δ ≈ 100–120 ppm; phosphine oxides appear at δ ≈ 20–30 ppm).

- ¹⁹F NMR: Resonances for –CF₃ groups (δ ≈ –60 to –65 ppm) confirm substituent integrity.

- Mass Spectrometry (HRMS): Molecular ion peak ([M]⁺ at m/z 492.6264) validates molecular weight.

- Melting Point: 25–29°C (sharp range indicates high purity; deviations suggest impurities).

Data Analysis: How to address inconsistent thermal stability reports in the literature?

Methodological Answer:

Inconsistencies may stem from:

- Storage Conditions: Degradation accelerates under moisture or oxygen. Re-test stability via TGA/DSC under controlled atmospheres.

- Sample History: Prior exposure to humidity (even brief) alters decomposition profiles. Use freshly sublimed samples for reproducibility.

- Analytical Sensitivity: Couple TGA with FTIR or GC-MS to identify decomposition byproducts (e.g., HCl or CF₃-substituted aromatics).

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| CAS Number | 142421-57-6 | |

| Molecular Formula | C₁₆H₆ClF₁₂P | |

| Melting Point | 25–29°C | |

| ³¹P NMR Shift (neat) | δ ~100–120 ppm | Methodological |

| Moisture Reactivity | Violent hydrolysis (R14) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.